

# "4-(4-Chlorophenyl)-2-pyrrolidinone" physical properties

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## Compound of Interest

Compound Name: **4-(4-Chlorophenyl)-2-pyrrolidinone**

Cat. No.: **B195665**

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An In-depth Technical Guide to the Physical Properties of **4-(4-Chlorophenyl)-2-pyrrolidinone**

For Researchers, Scientists, and Drug Development Professionals

**Abstract:** This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-(4-Chlorophenyl)-2-pyrrolidinone** (CAS No. 22518-27-0). It is a key intermediate in the synthesis of various pharmaceutical compounds and is also known as a related compound of Baclofen, a specific GABA-B receptor agonist.<sup>[1][2]</sup> This document details its physical characteristics, presents quantitative data in a structured format, and outlines the experimental protocols for their determination. Visual diagrams are provided to illustrate synthetic pathways and analytical workflows.

## Core Physical and Chemical Properties

**4-(4-Chlorophenyl)-2-pyrrolidinone** presents as a white, crystalline powder.<sup>[1][2]</sup> Its core physicochemical properties are summarized in the table below, compiled from various chemical data sources.

Property	Value	Source(s)
Molecular Formula	$C_{10}H_{10}ClNO$	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	195.64 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	115-117 °C	<a href="#">[1]</a>
118 °C	<a href="#">[5]</a>	
Boiling Point	390.0 $\pm$ 42.0 °C at 760 mmHg	<a href="#">[4]</a>
419.3 °C at 760 mmHg	<a href="#">[5]</a>	
Density	1.2 $\pm$ 0.1 g/cm <sup>3</sup>	<a href="#">[4]</a> <a href="#">[5]</a>
Appearance	White Powder	<a href="#">[1]</a>
Solubility	Slightly soluble in Chloroform, Ethanol, and Methanol.	<a href="#">[1]</a> <a href="#">[2]</a>
Exact Mass	195.0450916 Da	<a href="#">[3]</a>
LogP	1.6	<a href="#">[3]</a> <a href="#">[5]</a>
Vapor Pressure	2.74E-06 mmHg at 25°C	<a href="#">[2]</a> <a href="#">[5]</a>
Refractive Index	1.565	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Flash Point	189.6 $\pm$ 27.9 °C	<a href="#">[4]</a> <a href="#">[5]</a>

## Experimental Protocols and Methodologies

The determination of the physical properties of **4-(4-Chlorophenyl)-2-pyrrolidinone** involves standard organic chemistry laboratory techniques.

### Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high degree of purity.

Protocol:

- Sample Preparation: A small amount of the dry, powdered **4-(4-Chlorophenyl)-2-pyrrolidinone** is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[6][7] The tube is tapped gently to ensure dense packing.[7][8]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) alongside a calibrated thermometer.[9] The sample should be positioned adjacent to the thermometer bulb.[6]
- Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute, especially when approaching the expected melting point. Constant stirring is required in a liquid bath to ensure uniform temperature distribution.[6]
- Observation and Recording: The temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ) are recorded. The melting range is reported as  $T_1-T_2$ .

## Spectroscopic Analysis

Spectroscopic methods are essential for confirming the molecular structure and identifying functional groups.

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[10]

Protocol:

- Background Spectrum: A background spectrum is collected first to account for atmospheric CO<sub>2</sub> and water vapor, as well as any absorption from the apparatus itself.
- Sample Preparation: For a solid sample like **4-(4-Chlorophenyl)-2-pyrrolidinone**, a small amount of the powder is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. A pressure clamp is applied to ensure firm contact.
- Data Acquisition: The sample is scanned with an IR beam (typically in the 4000-400 cm<sup>-1</sup> range). The resulting interferogram is converted to an absorbance or transmittance spectrum via a Fourier transform.[10][11]

- Interpretation: The spectrum is analyzed for characteristic peaks. For **4-(4-Chlorophenyl)-2-pyrrolidinone**, key absorptions would include: C=O stretching (lactam), N-H stretching and bending, C-N stretching, aromatic C=C stretching, and C-Cl stretching.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by observing the magnetic properties of atomic nuclei.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Protocol:

- Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- Data Acquisition: The sample is placed in the NMR spectrometer.  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra are acquired. Two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be run to determine connectivity between protons and carbons.[\[15\]](#)
- Interpretation:
  - $^1\text{H}$  NMR: The chemical shifts, integration (proton ratios), and splitting patterns (J-coupling) of the signals are analyzed to assign each proton to its position in the molecule.[\[14\]](#)[\[16\]](#)
  - $^{13}\text{C}$  NMR: The number of signals indicates the number of unique carbon environments, and their chemical shifts indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic).[\[15\]](#)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of the exact molecular weight and elemental composition.[\[17\]](#)[\[18\]](#)

Protocol:

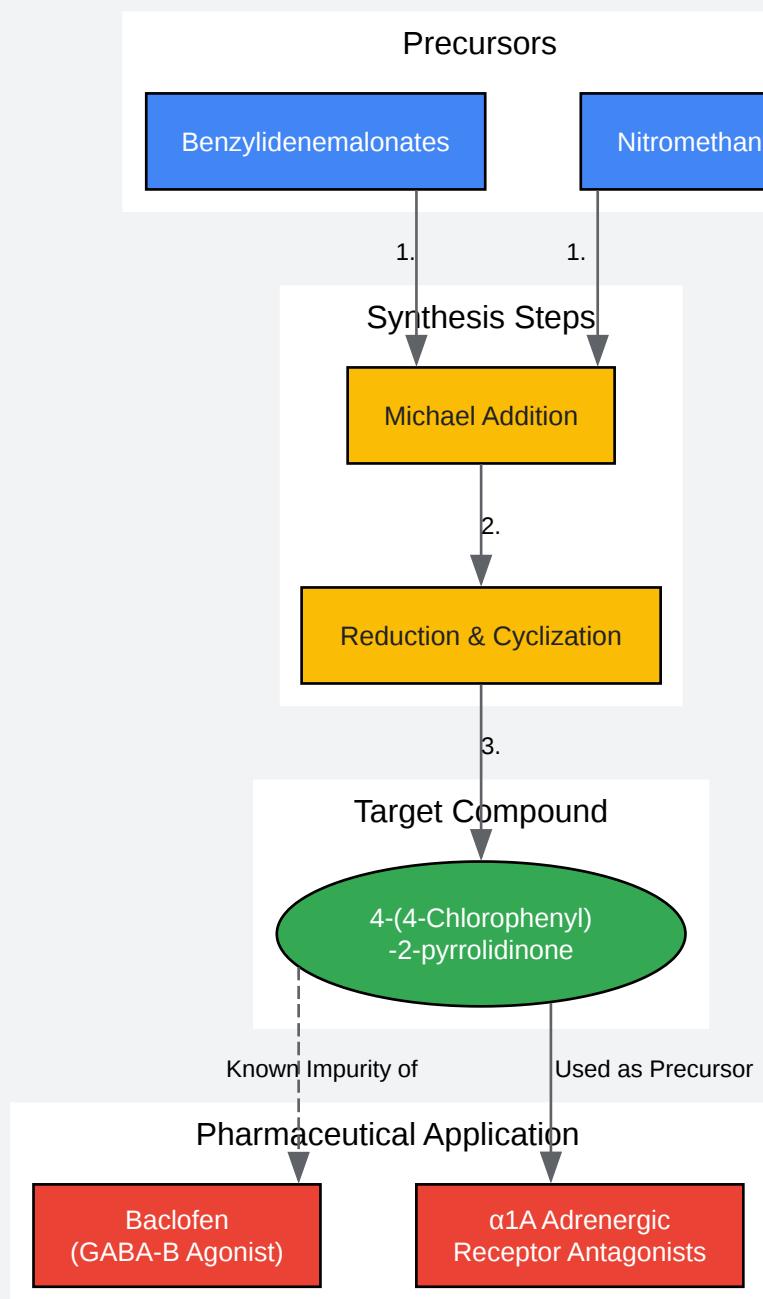
- Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. An ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI), is used to convert the neutral molecules into charged ions.[\[18\]](#)[\[19\]](#)

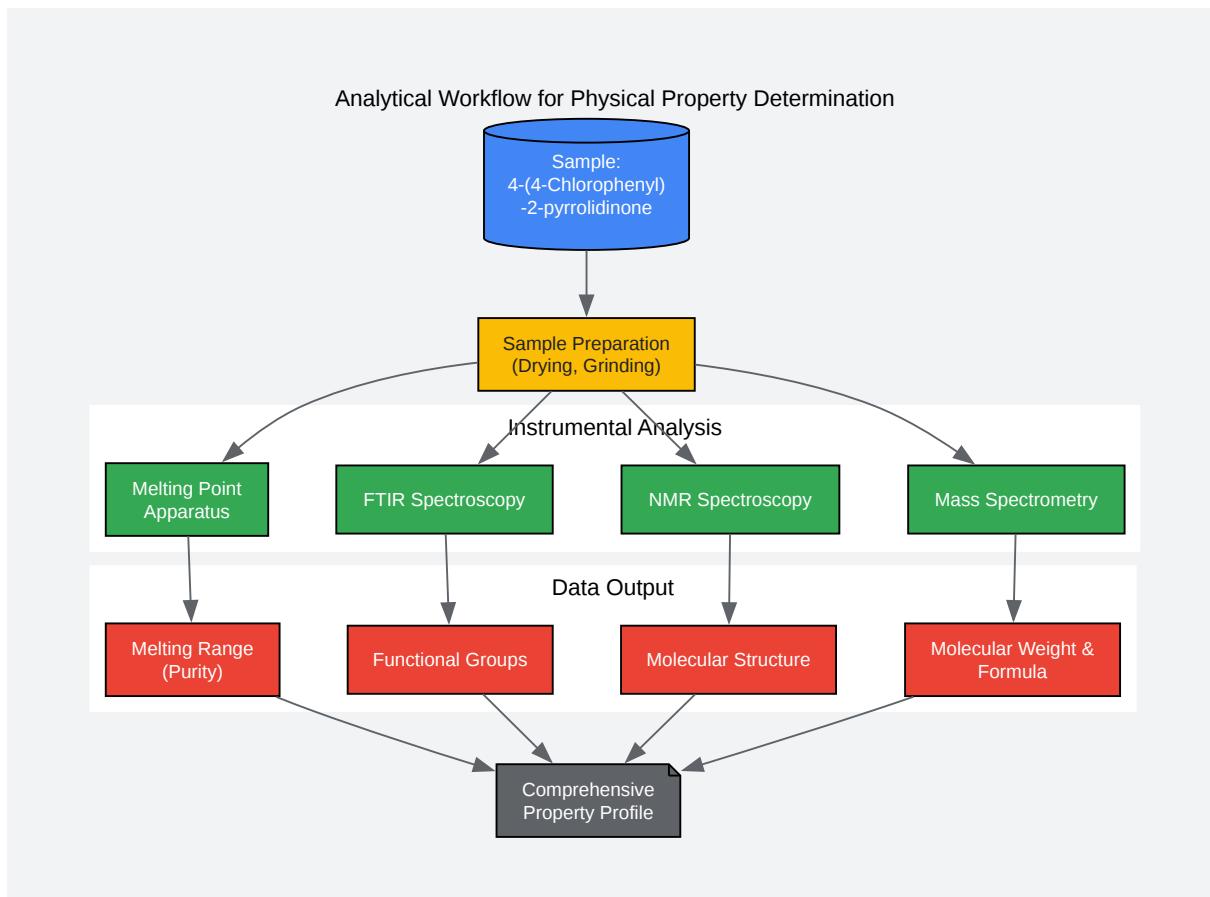
- Mass Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.[18]
- Detection: The separated ions are detected, and the data is processed to generate a mass spectrum, which plots ion intensity versus m/z.
- Interpretation: The peak with the highest m/z often corresponds to the molecular ion ( $M^+$ ), providing the molecular weight. The fragmentation pattern can yield valuable structural information. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.

## Visualizations: Synthetic and Analytical Relationships

The following diagrams illustrate the compound's role as a synthetic precursor and a general workflow for its characterization.

## Synthetic Relevance of 4-(4-Chlorophenyl)-2-pyrrolidinone





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